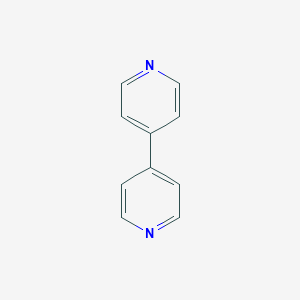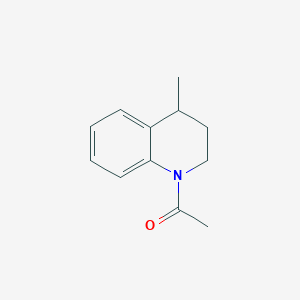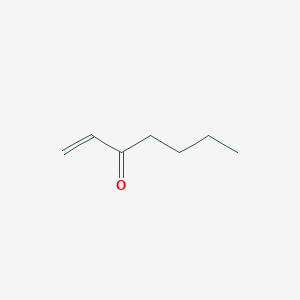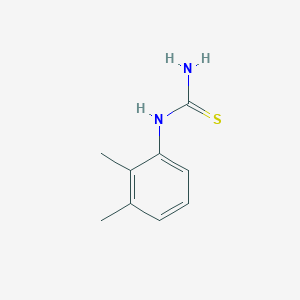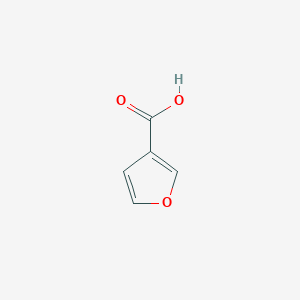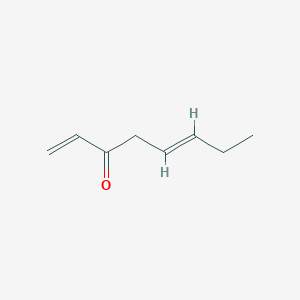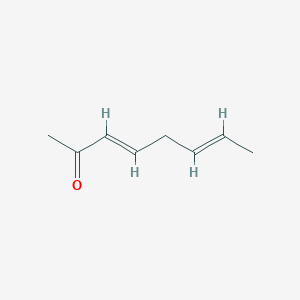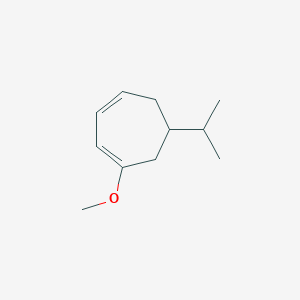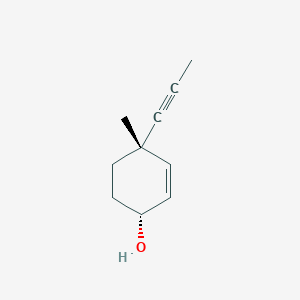
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. MAO-B catalyzes the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine, which leads to their breakdown. Inhibition of MAO-B by (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol leads to an increase in the levels of these neurotransmitters, which has been shown to improve symptoms of various neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which has been linked to improvements in motor function in Parkinson's disease. (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in lab experiments is its potent and selective inhibition of MAO-B. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol is its short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in scientific research. One area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in the treatment of depression and cognitive impairment. Another area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol as a neuroprotective agent in stroke and traumatic brain injury. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol may have potential applications in the treatment of addiction and other psychiatric disorders.
Métodos De Síntesis
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with propargyl bromide to form 4-prop-1-ynylcyclohexanone. The next step involves the reduction of the triple bond in the presence of palladium on carbon to form 4-propenylcyclohexanone. The final step involves the addition of methylmagnesium bromide to the double bond to form (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol.
Aplicaciones Científicas De Investigación
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been widely used in scientific research due to its potent and selective inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and cognition. Inhibition of MAO-B leads to an increase in dopamine levels, which has been shown to improve symptoms of Parkinson's disease, depression, and cognitive impairment.
Propiedades
Número CAS |
139599-54-5 |
|---|---|
Nombre del producto |
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,4S)-4-methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7,9,11H,5,8H2,1-2H3/t9-,10+/m0/s1 |
Clave InChI |
KZMPWSNTKISINH-VHSXEESVSA-N |
SMILES isomérico |
CC#C[C@]1(CC[C@H](C=C1)O)C |
SMILES |
CC#CC1(CCC(C=C1)O)C |
SMILES canónico |
CC#CC1(CCC(C=C1)O)C |
Sinónimos |
2-Cyclohexen-1-ol, 4-methyl-4-(1-propynyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
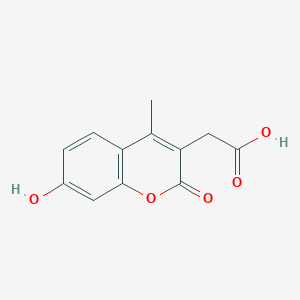
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
